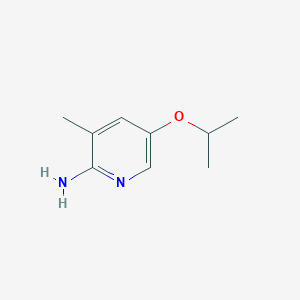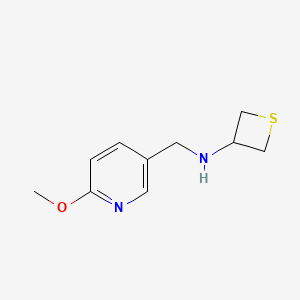
N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine is a chemical compound with the molecular formula C11H16N2OS. It is characterized by the presence of a methoxypyridine ring attached to a thietan-3-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine typically involves the reaction of 6-methoxypyridin-3-ylmethylamine with thietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a more saturated form.
Substitution: The methoxypyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietan derivatives.
Substitution: Various substituted methoxypyridine derivatives.
Scientific Research Applications
N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The methoxypyridine ring can interact with enzymes or receptors, modulating their activity. The thietan-3-amine moiety may also play a role in binding to biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-((6-Methoxypyridin-3-yl)methyl)thietan-3-amine hydrochloride
- N-((6-Methoxypyridin-3-yl)methyl)-2-methylcyclohexan-1-amine
- N-((6-Methoxypyridin-3-yl)methyl)-3,3,5-trimethylcyclohexan-1-amine .
Uniqueness
This compound stands out due to its unique combination of a methoxypyridine ring and a thietan-3-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H14N2OS/c1-13-10-3-2-8(5-12-10)4-11-9-6-14-7-9/h2-3,5,9,11H,4,6-7H2,1H3 |
InChI Key |
AFIGWWFRQSGGRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B13328471.png)
![Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13328472.png)
![2-Propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13328473.png)
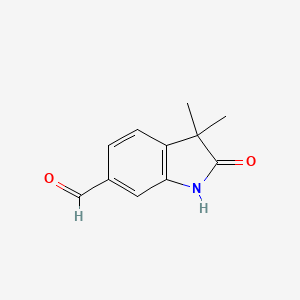

![6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13328484.png)
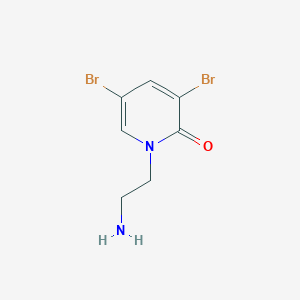
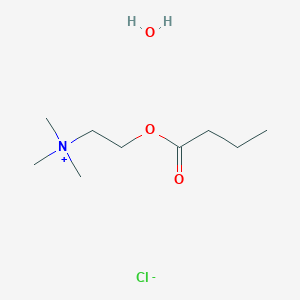
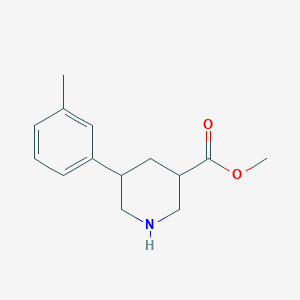
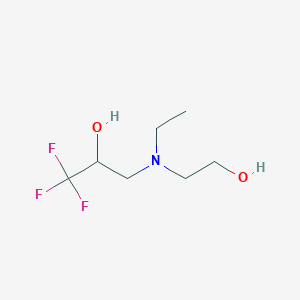
![Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13328527.png)
![2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13328534.png)
![4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13328541.png)
